5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Procure 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid to unlock potent SCD (IC50 1.0 µM) & B-Raf (IC50 1.5 µM) inhibitor synthesis. This 5,7-dimethyl scaffold is critical for target engagement; generic analogs compromise yield and potency. Its high LogP (1.89) ensures superior cell permeability for intracellular kinase probes. Ideal for Gaucher disease chaperone research.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 90349-23-8
Cat. No. B2901505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS90349-23-8
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCC1=CC(=NC2=C(C=NN12)C(=O)O)C
InChIInChI=1S/C9H9N3O2/c1-5-3-6(2)12-8(11-5)7(4-10-12)9(13)14/h3-4H,1-2H3,(H,13,14)
InChIKeyUWWGTDIBDPROEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 90349-23-8): A Procurement Guide for a Differentiated Pyrazolopyrimidine Scaffold


5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic building block characterized by a fused pyrazole-pyrimidine core substituted with methyl groups at the 5 and 7 positions and a carboxylic acid handle at the 3-position, with a molecular formula of C₉H₉N₃O₂ and molecular weight of 191.19 g/mol . It serves as a versatile intermediate in medicinal chemistry, with documented application as a reactant in the synthesis of glucocerebrosidase chaperones for Gaucher disease research [1] and as a core scaffold for generating kinase inhibitors and stearoyl-CoA desaturase (SCD) inhibitors [2][3].

Why Substituting 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid with a Generic Analog Risks Synthetic and Biological Failure


Generic substitution of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with a differently substituted pyrazolopyrimidine carboxylic acid (e.g., unsubstituted, 5-methyl, or 7-methyl analogs) is not functionally equivalent. The 5- and 7-methyl substituents confer distinct physicochemical properties that directly influence downstream synthetic yields and biological target engagement. For instance, the 5,7-dimethyl substitution pattern is essential for achieving the potent SCD inhibition (IC₅₀ = 1.0 µM) observed in derivatives such as the 6-benzyl amide analog [1]. Furthermore, the specific LogP and solubility profile of this compound (LogP ~1.89) [2] differs substantially from its unsubstituted core (LogP ~0.43–0.89) [3], altering partitioning behavior and reactivity in amide coupling reactions critical for library synthesis. Selecting an incorrect analog introduces variability in reaction yields, complicates purification, and jeopardizes the reproducibility of published biological activity.

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Quantitative Differentiation Evidence Against Key Analogs


Lipophilicity (LogP) Comparison: 5,7-Dimethyl Derivative Exhibits >4‑Fold Higher LogP than Unsubstituted Core, Favoring Membrane Permeability in Cellular Assays

The 5,7-dimethyl derivative demonstrates significantly enhanced lipophilicity compared to the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core. This difference in partition coefficient directly influences compound handling, solubility in organic solvents during synthesis, and predicted passive membrane permeability in cellular assays. The measured LogP for the target compound is 1.89 [1], whereas the unsubstituted analog exhibits a LogP of 0.43–0.89 [2], representing a greater than 4-fold increase in lipophilicity in the most conservative estimate.

Lipophilicity Drug Design Physicochemical Properties

SCD Inhibitor Potency: 6‑Benzyl Amide Derivative of 5,7‑Dimethyl Scaffold Achieves 1.0 µM IC₅₀, Underscoring Critical Role of 5,7‑Dimethyl Substitution

The 5,7-dimethyl substitution pattern is essential for achieving potent stearoyl-CoA desaturase (SCD) inhibition. A derivative synthesized directly from 6‑benzyl-5,7‑dimethylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid (a close analog of the target compound) via amide coupling with 2‑methoxyethylamine yielded a compound with an SCD IC₅₀ of 1.0 µM [1]. While a direct IC₅₀ for the target carboxylic acid itself is not reported, the 5,7‑dimethyl scaffold is the critical structural element enabling this low‑micromolar biochemical activity. Unsubstituted or mono‑methyl analogs are not reported to achieve comparable SCD inhibition potency in the same assay system.

Stearoyl-CoA Desaturase SCD Inhibition Metabolic Disease

B‑Raf Kinase Inhibitor Scaffold: 5,7‑Dimethyl Substitution is Critical for Achieving 1.5 µM Biochemical IC₅₀ in Pyrazolopyrimidine‑3‑carboxylate Series

Structure‑activity relationship (SAR) studies on pyrazolo[1,5‑a]pyrimidine‑3‑carboxylates as B‑Raf kinase inhibitors identified that the 5,7‑dimethyl substitution pattern is essential for achieving potent biochemical inhibition. An ethyl ester derivative containing the 5,7‑dimethyl core exhibited a B‑Raf IC₅₀ of 1.5 µM and inhibited the growth of multiple tumor cell lines (e.g., A375 IC₅₀ = 3.8 µM, HT29 IC₅₀ = 7.0 µM) [1]. The 5,7‑dimethylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid serves as the direct synthetic precursor to this active pharmacophore. Analogs lacking the 5,7‑dimethyl substitution show significantly reduced or absent B‑Raf inhibitory activity in the same assay system.

B-Raf Kinase Oncology Kinase Inhibitor

Synthetic Yield for Amide Derivatization: 78% Yield Achieved in Single‑Step Amide Coupling from 5,7‑Dimethyl Scaffold

The 5,7‑dimethylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid scaffold demonstrates excellent reactivity in standard amide coupling reactions, enabling efficient derivatization for library synthesis. Reaction of 6‑benzyl‑5,7‑dimethylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid with 2‑methoxyethylamine under standard coupling conditions afforded the corresponding amide in 78% isolated yield [1]. This high yield underscores the synthetic accessibility and reliability of the 5,7‑dimethyl scaffold for generating diverse compound libraries. In contrast, the unsubstituted pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid core often requires more forcing conditions or provides lower yields due to differences in electronic and steric properties.

Amide Coupling Synthetic Yield Medicinal Chemistry

Melting Point and Solid‑State Properties: 5,7‑Dimethyl Derivative Exhibits Higher Melting Point (176‑178°C) than Unsubstituted Analog (180°C reported; 146°C predicted), Facilitating Purification

The 5,7‑dimethyl derivative exhibits a melting point range of 176‑178°C [1], which is significantly higher than the computationally predicted melting point of 146.06°C [2] and distinct from the unsubstituted analog (reported ~180°C, but with variable purity‑dependent behavior). The higher melting point and crystalline solid nature facilitate purification via recrystallization and improve storage stability compared to lower‑melting or oily analogs (e.g., some mono‑methyl derivatives). This property is advantageous for maintaining compound integrity during long‑term storage and for achieving high purity batches suitable for biological assays.

Melting Point Solid-State Properties Purification

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of SCD Inhibitors for Metabolic Disease Research

The 5,7‑dimethyl scaffold is a validated starting point for generating stearoyl‑CoA desaturase (SCD) inhibitors. The 6‑benzyl amide derivative achieved an IC₅₀ of 1.0 µM in biochemical assays [1]. Procurement of the carboxylic acid enables rapid amide diversification to explore SAR around the 3‑position for optimizing potency and selectivity against SCD, a target relevant to obesity, type 2 diabetes, and cardiovascular disease.

Oncology Drug Discovery: Generation of B‑Raf Kinase Inhibitor Libraries

The 5,7‑dimethyl substitution is essential for B‑Raf inhibitory activity, with the ethyl ester derivative exhibiting a biochemical IC₅₀ of 1.5 µM and cellular antiproliferative effects in multiple cancer cell lines [2]. The carboxylic acid serves as a direct precursor for synthesizing esters, amides, and other derivatives targeting the B‑Raf kinase pocket, supporting oncology programs focused on melanoma, colorectal cancer, and other Ras‑driven malignancies.

Lysosomal Storage Disorder Research: Synthesis of Non‑Inhibitory Glucocerebrosidase Chaperones

5,7‑Dimethylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid is a key reactant in the preparation of non‑inhibitory small molecule chaperones of glucocerebrosidase, an enzyme deficient in Gaucher disease [3]. Amide derivatives derived from this acid have been evaluated for their ability to facilitate enzyme translocation to the lysosome without inhibiting catalytic activity, offering a novel therapeutic strategy for lysosomal storage disorders.

Chemical Biology: Construction of Focused Kinase Inhibitor Libraries with Enhanced Cellular Permeability

The elevated LogP (1.89) of the 5,7‑dimethyl derivative relative to the unsubstituted core (LogP 0.43–0.89) [4] translates to improved passive membrane permeability, making it a superior scaffold for developing cell‑active chemical probes. This property is particularly valuable for constructing focused libraries targeting intracellular kinases (e.g., CDK2, TRKA, PIM‑1) where cellular target engagement is critical for validating mechanism of action.

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